4,7-Dichloro-2-phenylquinazoline
Overview
Description
4,7-Dichloro-2-phenylquinazoline is a chemical compound with the molecular formula C14H8Cl2N2 . It has a molecular weight of 275.14 and is a white solid .
Molecular Structure Analysis
The InChI code for 4,7-Dichloro-2-phenylquinazoline is 1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h1-8H . The key for this InChI code is YHPZVDQRVXUAKF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,7-Dichloro-2-phenylquinazoline is a white solid .Scientific Research Applications
Chemical Properties
4,7-Dichloro-2-phenylquinazoline is a chemical compound with the CAS Number: 54665-92-8 and a molecular weight of 275.14 . It is a white solid and is used in various scientific research applications due to its unique properties.
Biopharmaceutical Activities
Quinazoline and quinazolinone derivatives, which include 4,7-Dichloro-2-phenylquinazoline, have received significant attention due to their distinct biopharmaceutical activities . These compounds are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Antibacterial Properties
Quinazolinones, including 4,7-Dichloro-2-phenylquinazoline, have shown promising antibacterial properties . The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and quinazolinones have been investigated as potential candidates .
Anticancer Properties
Quinazolinones have also been studied for their anticancer properties . Several quinazoline-derived compounds have been approved as drugs for the treatment of various types of cancers .
Anti-Inflammatory and Analgesic Properties
Quinazolinones have demonstrated anti-inflammatory and analgesic properties . This makes them potential candidates for the development of new drugs to treat conditions associated with inflammation and pain .
α-Glucosidase Inhibitory Activity
Certain quinazolinone derivatives have exhibited α-glucosidase inhibitory activity . This property is particularly important in the management of diabetes, as α-glucosidase inhibitors slow down the absorption of carbohydrates in the small intestine, thereby reducing the postprandial increase in blood glucose .
properties
IUPAC Name |
4,7-dichloro-2-phenylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPZVDQRVXUAKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327013 | |
Record name | 4,7-Dichloro-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-2-phenylquinazoline | |
CAS RN |
54665-92-8 | |
Record name | 4,7-Dichloro-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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